Constitutional Isomerism: Distinct H-Bond & Polarity Profiles
4-[(2-Methylbutyl)amino]benzamide and its constitutional isomer N-(2-methylbutyl)benzamide share the same atoms (C12H17-18NO vs. C12H18N2O) but differ fundamentally in connectivity: the target compound places the 2-methylbutyl chain on the 4-amino group (Ar-NH-CH2CH(CH3)CH2CH3), whereas the isomer places it on the amide nitrogen (Ar-C(=O)-NH-CH2CH(CH3)CH2CH3). This regiochemical difference produces a 69% increase in topological polar surface area (TPSA ≈ 55.1 Ų for target vs. ≈ 32.6 Ų for the N-alkyl isomer), doubles the number of hydrogen-bond donors from one to two, and shifts LogP by approximately 1.05 units (1.99 vs. 3.04) . These differences directly affect aqueous solubility predictions, passive membrane permeability, and the compound's capacity to engage biological targets through directional hydrogen-bonding interactions .
| Evidence Dimension | Physicochemical profile: LogP, TPSA, H-bond donor count |
|---|---|
| Target Compound Data | LogP = 1.99 (measured); TPSA ≈ 55.1 Ų; HBD = 2; HBA = 2; MW = 206.29 |
| Comparator Or Baseline | N-(2-methylbutyl)benzamide (CAS 54449-43-3): LogP = 3.04 (computed); TPSA = 32.59 Ų; HBD = 1; HBA = 1; MW = 191.27 |
| Quantified Difference | ΔLogP = -1.05; ΔTPSA = +22.5 Ų (+69%); ΔHBD = +1; ΔMW = +15.02 g/mol |
| Conditions | Target LogP measured by Fluorochem; comparator LogP computed via ChemAxon/XlogP. TPSA calculated from 2D structures. |
Why This Matters
A TPSA above 55 Ų combined with moderate LogP (~2) places the target compound in a physicochemical space more compatible with oral bioavailability and CNS multiparameter optimization scores than the N-alkyl isomer (TPSA < 35 Ų, LogP > 3), making it a more suitable scaffold for lead optimization programs targeting intracellular or CNS-accessible targets.
